N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide
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Overview
Description
“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of thiazolopyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide”, is often achieved through multicomponent sonochemical reactions . These reactions involve the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation .Molecular Structure Analysis
The structure of thiazolopyrimidines is determined by one- and two-dimensional NMR and IR spectroscopy . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis
The chemical reactions involving thiazolopyrimidines depend on the position and nature of substituents in the aldehyde component . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afford ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Scientific Research Applications
Synthesis and Chemical Properties
Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs . The synthesis of these compounds involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .
Antitumor Activity
These compounds have demonstrated high antitumor activities . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have shown significant antibacterial activity . This makes them useful in the search for new antimicrobial drugs .
Anti-inflammatory Activity
These compounds have also been found to exhibit anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases .
Drug Design
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Oxidation and Bromination Reactions
The title compound has been studied for its reaction with bromine, which involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei .
Synthetic Potential
Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines .
Anticancer Drugs
In addition to their huge synthetic potential, these compounds are promising structural fragments for the development of anticancer drugs .
Future Directions
Thiazolopyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their huge synthetic potential and the ability to readily modify the thiazolo[3,2-a]pyrimidine moiety by the introduction of new binding sites make them an interesting area for future research .
Mechanism of Action
Target of Action
Compounds with a similar thiazolo[3,2-a]pyrimidine structure have been found to interact with various biological targets such as glutamate receptors and acetylcholinesterase , which play crucial roles in neurotransmission and neural signaling.
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines can act as antagonists to certain receptors , potentially inhibiting their function and leading to changes in cellular processes.
Biochemical Pathways
These include anti-inflammatory, antiparkinsonian, and antiherpes activity , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiazolo[3,2-a]pyrimidines , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-15(16(22)20-10-11-23-17(20)18-12)19-14(21)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGHWENTXXTIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide |
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